molecular formula C11H15NO2 B1307037 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde CAS No. 842973-89-1

5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde

Cat. No.: B1307037
CAS No.: 842973-89-1
M. Wt: 193.24 g/mol
InChI Key: RQILMBASKZCFER-UHFFFAOYSA-N
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Scientific Research Applications

5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of 4-methylpiperidine with furan-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The furan ring and piperidine moiety contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylpiperidin-1-yl)furan-2-carboxylic acid: An oxidized derivative of the compound.

    5-(4-Methylpiperidin-1-yl)furan-2-methanol: A reduced derivative of the compound.

    4-Methylpiperidine: A precursor used in the synthesis of the compound.

Uniqueness

5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde is unique due to its combination of a furan ring, piperidine moiety, and aldehyde functional group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-4-6-12(7-5-9)11-3-2-10(8-13)14-11/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQILMBASKZCFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390277
Record name 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783181
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

842973-89-1
Record name 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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